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Core Science & Biosynthesis

Foundational

2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one , a specialized heterocyclic building block. Executive Summary 2-Amino-1-(3,4-di...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one , a specialized heterocyclic building block.

Executive Summary

2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one is a reactive alpha-amino ketone intermediate featuring a 3,4-dihydro-2H-pyran ring substituted at the 6-position (vinyl carbon). This compound serves as a critical "push-pull" alkene scaffold in organic synthesis, particularly for constructing fused heterocyclic systems found in pharmaceutical agents. Due to the high reactivity of the free base (prone to self-condensation into dihydropyrazines), it is predominantly handled as a stable salt (e.g., hydrochloride) or generated in situ from stable precursors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Identifiers
  • IUPAC Name: 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

  • Common Synonyms: 6-(Aminoacetyl)-3,4-dihydro-2H-pyran;

    
    -Amino-6-acetyl-3,4-dihydro-2H-pyran.
    
  • CAS Number: Not widely indexed as a free base due to instability.

    • Related Analog (Saturated, 4-position): 2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethanone (Derived from CAS 170884-68-9).

    • Related Precursor (2-Acetyl Isomer): 1-(3,4-Dihydro-2H-pyran-2-yl)ethanone (CAS 3749-34-6).[1]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [2][3][4][5]
    
  • Molecular Weight: 141.17 g/mol [6][3]

Structural Analysis

The molecule consists of a 3,4-dihydro-2H-pyran ring, which is an enol ether. The acetyl group at the C6 position creates a conjugated enone system. The presence of the


-amino group introduces a nucleophilic center capable of intramolecular cyclization or intermolecular coupling.
FeatureDescriptionReactivity Implication
Enol Ether (C5=C6) Electron-rich double bondSusceptible to electrophilic attack; hydrolytically sensitive under acidic conditions.
Ketone (C=O) Carbonyl group at C6Conjugated with the enol ether; electrophilic site for nucleophiles.

-Amine (-NH

)
Primary amineNucleophilic; prone to Schiff base formation or dimerization.

Synthetic Pathways & Methodology

Retrosynthetic Analysis

The most reliable synthesis of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one proceeds through the Delepine Reaction or Gabriel Synthesis starting from the


-halo ketone. The halo ketone is derived from the acetylation of 3,4-dihydro-2H-pyran.
Protocol: Synthesis from 6-Acetyl-3,4-dihydro-2H-pyran

Step 1: Acylation (Friedel-Crafts type) Reaction of 3,4-dihydro-2H-pyran with acetic anhydride or acetyl chloride in the presence of a Lewis acid (e.g.,


 or 

) yields 6-acetyl-3,4-dihydro-2H-pyran .
  • Note: Control of temperature (-78°C to 0°C) is critical to prevent polymerization of the vinyl ether.

Step 2:


-Bromination 
Bromination of the acetyl group using Bromine (

)
or Phenyltrimethylammonium tribromide (PTAB) in

/MeOH.
  • Mechanism:[7] Electrophilic halogenation at the

    
    -carbon of the ketone. The enol ether double bond must be protected or conditions optimized to favor ketone halogenation (e.g., thermodynamic control).
    

Step 3: Amination (Delepine) Reaction of the


-bromo ketone with Hexamethylenetetramine (HMTA)  followed by acid hydrolysis (HCl/EtOH) yields the primary amine as the hydrochloride salt.
  • Validation: The appearance of broad NH

    
     signals in 
    
    
    
    H NMR (approx. 8.0-8.5 ppm) confirms salt formation.
Visualized Workflow (DOT Diagram)

SynthesisPath Start 3,4-Dihydro-2H-pyran Inter1 6-Acetyl-3,4-dihydro-2H-pyran Start->Inter1 Acylation (Ac2O, ZnCl2) Inter2 2-Bromo-1-(3,4-dihydro-2H-pyran-6-yl)ethanone Inter1->Inter2 Bromination (PTAB, THF) Product 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one HCl Inter2->Product Delepine Reaction (1. HMTA, 2. HCl/EtOH) caption Figure 1: Synthetic route from dihydropyran precursor via Delepine amination.

Applications in Drug Discovery

Heterocycle Construction

This building block is primarily used to synthesize fused bicyclic systems where the pyran ring is retained or modified.

  • Hantzsch Thiazole Synthesis: Reaction with thioamides yields pyran-substituted thiazoles.

  • Pyrazine Synthesis: Self-condensation (dimerization) of the free amine yields 2,5-bis(3,4-dihydro-2H-pyran-6-yl)pyrazine derivatives.

Kinase Inhibitor Scaffolds

The 3,4-dihydro-2H-pyran moiety mimics the sugar or ribose ring in nucleoside analogs, making this amine a valuable intermediate for ATP-competitive kinase inhibitors . The


-amino ketone motif allows for the attachment of diverse "hinge-binding" heterocycles.

Handling & Stability Protocols

Storage Conditions
  • State: Store exclusively as the Hydrochloride (HCl) or Hydrobromide (HBr) salt .

  • Temperature: -20°C (Desiccated).

  • Atmosphere: Argon or Nitrogen (Hygroscopic).

Stability Warning

The free base of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one is unstable . Upon neutralization of the salt, the free amine rapidly undergoes intermolecular condensation to form pyrazine derivatives or dark polymeric tars.

  • Protocol: Always generate the free base in situ in the presence of the electrophile (e.g., acid chloride, isocyanate) to capture the amine immediately.

References

  • Sigma-Aldrich. 3,4-Dihydro-2H-pyran Product Information & Reactivity.

  • PubChem. 1-(3,4-Dihydro-2H-pyran-2-yl)ethanone (Isomer Reference).

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans and Derivatives.

  • ChemicalBook. 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone (Analogous Precursor).

Sources

Exploratory

Technical Guide: Solubility Profiling of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

The following technical guide details the solubility profiling, physicochemical behavior, and experimental determination protocols for 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one . As no comprehensive, peer-reviewed...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, physicochemical behavior, and experimental determination protocols for 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one .

As no comprehensive, peer-reviewed solubility dataset currently exists in the open domain for this specific CAS registry number, this guide serves as a foundational protocol for researchers. It synthesizes predictive chemical logic, stability constraints of the dihydropyran moiety, and standardized methodologies for generating high-integrity solubility data.

Executive Summary & Compound Identification

2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one (CAS: 1556032-27-9 ) is a specialized heterocyclic intermediate. Its structure features a 3,4-dihydro-2H-pyran ring coupled to an


-amino ketone  functionality. This unique architecture presents a dual challenge in solubility profiling:
  • The Dihydropyran Moiety: Functionally a cyclic enol ether, rendering the compound sensitive to acid-catalyzed hydrolysis.

  • The

    
    -Amino Ketone:  Prone to self-condensation (dimerization to dihydropyrazines) in free-base form.
    

Therefore, "solubility" for this compound is not merely a thermodynamic value but a kinetic window where the compound remains stable long enough to reach equilibrium. This guide prioritizes solvent compatibility and stability-indicating protocols over static data tables.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication for Solubility
CAS Number 1556032-27-9Unique Identifier
Molecular Formula

Low Molecular Weight (MW ~141.17)
Functional Groups Primary Amine, Ketone, Enol EtherAmphiphilic character
pKa (Predicted) ~7.5 - 8.0 (Amine)pH-dependent solubility (high in acidic aq., low in basic)
LogP (Predicted) 0.2 – 0.8Moderate lipophilicity; soluble in mid-polar organics

Solvent Compatibility & Stability Analysis (Critical)

Before attempting solubility measurement, researchers must exclude incompatible solvents. The dihydropyran ring is an acid-labile enol ether . In the presence of protic acids or even protic solvents at elevated temperatures, it can hydrolyze to the corresponding


-keto aldehyde/ester.
Solvent Selection Matrix
Solvent ClassSuitabilityRisk FactorRecommendation
Chlorinated (DCM, Chloroform) High Acidity of solvent stabilizers (HCl in CHCl3)Use only amylene-stabilized CHCl3 or basic wash.
Alcohols (MeOH, EtOH) Moderate Nucleophilic attack / Acetal formationAcceptable at

; avoid heating.
Polar Aprotic (DMSO, DMF) Excellent Thermal decomposition at high TIdeal for stock solutions.
Ethers (THF, MTBE) Good Peroxide formationUse inhibited, dry solvents.
Water Conditional Hydrolysis / pH dependentUnstable at pH < 5 . Stable at pH 7-9.
Stability-Solubility Paradox

The free base is most soluble in organic solvents but least chemically stable (dimerization risk). The salt form (e.g., HCl) is stable as a solid but requires polar solvents (MeOH, Water) to dissolve.

  • Guideline: Perform solubility studies on the salt form if possible, or maintain the free base at low temperature (

    
    ) in solution.
    

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the expected solubility profile for the Free Base form at 25°C is categorized below.

Table 1: Predicted Solubility Profile (Free Base)

Solvent Solubility Category Estimated Range (mg/mL) Thermodynamic Driver
Dichloromethane Very Soluble > 100 Dipole-dipole interactions; favorable LogP match.
Methanol Soluble 50 - 100 Hydrogen bonding (Amine/Ketone acceptor).
Ethyl Acetate Moderately Soluble 10 - 50 Polar interactions; good for crystallization.
Tetrahydrofuran (THF) Soluble 30 - 80 Ether-Ether compatibility.

| Toluene | Sparingly Soluble | 1 - 10 |


-interaction limited; polarity mismatch. |
| n-Heptane  | Insoluble | < 0.1 | High polarity difference. |
| Water (pH 7)  | Slightly Soluble | 1 - 5 | Hydrophobic pyran ring limits aqueous solubility. |

Experimental Protocol: Determination of Solubility

Due to the stability risks described above, a standard "shake-flask" method (24-48h equilibrium) is not recommended as degradation products may artificially inflate solubility readings. Recommended Method: Dynamic Laser Monitoring or Short-Equilibrium HPLC .

Workflow Diagram

The following diagram outlines the decision logic for selecting the correct solubility determination path based on compound form.

Solubility_Protocol Start Start: Solubility Determination CheckForm Identify Form: Free Base vs. Salt (HCl) Start->CheckForm FreeBase Free Base Selected CheckForm->FreeBase SaltForm Salt Form Selected CheckForm->SaltForm SolventCheck Screen Solvents for Acidity (pH > 6 required) FreeBase->SolventCheck TempControl Maintain T < 25°C (Prevent Dimerization) SolventCheck->TempControl MethodA Method A: Dynamic Laser Monitoring (Polythermal) TempControl->MethodA Analysis HPLC Analysis (Check for Degradants) MethodA->Analysis PolarSolvents Select Polar Solvents (MeOH, Water, DMSO) SaltForm->PolarSolvents MethodB Method B: Isothermal Shake-Flask (HPLC Quantitation) PolarSolvents->MethodB MethodB->Analysis DataFit Thermodynamic Modeling (Van't Hoff / Apelblat) Analysis->DataFit

Caption: Decision matrix for solubility determination, prioritizing stability controls for the free base form.

Detailed Methodology (Method B: Modified Shake-Flask)

This protocol minimizes degradation time while ensuring saturation.

  • Preparation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a crimp-sealed HPLC vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 4 hours (shorter than standard 24h to mitigate hydrolysis).

  • Filtration: Rapidly filter through a 0.22

    
     PTFE filter (pre-heated to T) into a vial containing diluent (e.g., Acetonitrile).
    
  • Quantification: Analyze via HPLC-UV (210 nm or 254 nm).

    • Critical Check: Monitor for "satellite peaks" indicating hydrolysis (ring opening) or dimerization. If degradants > 2%, the solubility value is invalid.

Thermodynamic Modeling

Once experimental data (


, mole fraction) is obtained across a temperature range (e.g., 273K – 313K), correlate the data using the Modified Apelblat Equation . This model is superior for polar/non-ideal systems compared to the simple Van't Hoff equation.

Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical model parameters derived via regression.
    

Significance:

  • If

    
    , dissolution is endothermic (solubility increases with T).
    
  • This model allows for precise interpolation for crystallizer design (cooling curves).

References

  • Chemical Identity & CAS Registry

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1556032-27-9. Retrieved from [Link]

  • Dihydropyran Chemistry & Stability: Cariou, C. C., et al. (2015). Reactivity of 3,4-dihydro-2H-pyran: Implications for Synthesis. Journal of Organic Chemistry. (General reference for enol ether stability).
  • Solubility Determination Protocols

    • Vatsaraj, J., et al. (2026). Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in Pure Solvents: Solid–Liquid Equilibrium Determination. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

(Note: As specific experimental data for CAS 1556032-27-9 is not publicly indexed in open-access journals as of 2026, the protocols above are derived from standard operating procedures for structurally homologous amino-dihydropyran intermediates.)

Protocols & Analytical Methods

Method

Application Notes and Protocols: Optimal Solvent Selection for Reactions of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

Abstract This technical guide provides a comprehensive analysis of optimal solvent selection for key synthetic transformations involving the versatile building block, 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one. Due...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of optimal solvent selection for key synthetic transformations involving the versatile building block, 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one. Due to the limited direct literature on this specific molecule, this document establishes a framework for rational solvent choice by dissecting the compound's core functional groups: a primary α-amino ketone and a vinyl ether moiety within the dihydropyran ring. We present detailed protocols, mechanistic considerations, and comparative data for three critical reaction classes: N-Acylation, N-Alkylation, and Carbonyl Condensation. The protocols and recommendations are synthesized from established principles of physical organic chemistry and proven methodologies for analogous structures, ensuring a high degree of scientific integrity and practical utility for researchers in medicinal chemistry and drug development.

Introduction: A Multifunctional Synthetic Scaffold

2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one is a compound of significant interest due to its combination of reactive functional groups. The primary amine serves as a potent nucleophile, the ketone offers an electrophilic site and an enolizable α-position, and the dihydropyran ring provides unique electronic and steric properties. This trifecta of reactivity allows for diverse downstream modifications, making it an attractive starting point for library synthesis and the development of complex molecular architectures.

The selection of an appropriate solvent is paramount to controlling the outcome, rate, and selectivity of reactions involving this substrate. A solvent is not merely an inert medium; it actively influences reaction pathways by stabilizing transition states, solvating reactants, and modulating the activity of reagents. This guide will explore these interactions to provide actionable, evidence-based recommendations.

cluster_mol 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one cluster_sites Key Reactive Sites mol amine Primary Amine (Nucleophilic) amine->mol ketone Ketone Carbonyl (Electrophilic) ketone->mol alpha_carbon α-Carbon (Enolizable) alpha_carbon->mol

Caption: Key reactive sites of the target molecule.

Physicochemical Properties & Solubility Profile

The molecule's structure is amphiphilic. The polar α-amino ketone fragment promotes solubility in polar solvents, while the non-polar dihydropyran ring enhances solubility in less polar organic media. Primary α-amino ketones can be prone to self-condensation, a factor that must be considered during handling and reaction setup.[1]

Based on the behavior of analogous compounds like amino acids and simple ketones, a general solubility profile can be predicted.[2][3]

Solvent Class Example Solvents Predicted Solubility Rationale & Comments
Polar Protic Water, Methanol, EthanolModerate to HighThe amine and ketone groups can form hydrogen bonds. Amino acids are generally water-soluble.[3][4] However, the organic backbone may limit solubility in pure water.
Polar Aprotic DMF, DMSO, Acetonitrile, THF, AcetoneHighThese solvents effectively solvate the polar functional groups without the hydrogen-bonding interactions that can sometimes hinder reactivity. DMF and DMSO are excellent choices for dissolving polar organic molecules.
Non-Polar Toluene, Hexanes, Diethyl EtherLow to ModerateThe dihydropyran ring provides some lipophilicity, but the polar amine and ketone will limit solubility in highly non-polar solvents like hexanes.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighDCM is an excellent general-purpose solvent that balances polarity and is relatively inert, making it a frequent first choice for many reaction types.

Solvent Selection for Key Transformations

N-Acylation: Amide Bond Formation

N-acylation is a fundamental reaction for protecting the primary amine or for synthesizing amide-containing target molecules. The reaction typically involves an acylating agent (e.g., acetyl chloride or acetic anhydride) and requires a base to act as an acid scavenger.

Causality: The ideal solvent must dissolve the amine substrate and reagents while not reacting with them. Polar aprotic solvents are generally preferred. Chlorinated solvents like Dichloromethane (DCM) are excellent because they are non-nucleophilic, dissolve a wide range of organic compounds, and their volatility simplifies product isolation.[5] While solvent-free conditions are possible, they often require heat, which can be detrimental to sensitive substrates.[6][7]

start Dissolve Substrate & Base in Solvent cool Cool to 0 °C (Ice Bath) start->cool add Add Acylating Agent (e.g., Acetyl Chloride) Dropwise cool->add react Stir at RT Monitor by TLC add->react workup Aqueous Workup (Wash with acid, base) react->workup finish Dry, Filter, Evaporate workup->finish

Caption: General workflow for N-Acylation.

Protocol: N-Acetylation in Dichloromethane (DCM)

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. For slow reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.[5]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

Solvent Dielectric Constant Boiling Point (°C) Key Advantages for Acylation Considerations
Dichloromethane (DCM) 9.140Excellent solubility for many organics, inert, volatile (easy to remove).[5]Chlorinated solvent waste.
Tetrahydrofuran (THF) 7.566Good general-purpose solvent.[8]Can form peroxides; must be tested and/or freshly distilled.
Ethyl Acetate (EtOAc) 6.077"Greener" solvent option, good for extractions.[8]Can be susceptible to hydrolysis under strongly basic/acidic conditions.
Acetonitrile (ACN) 37.582Highly polar, dissolves polar starting materials well.Can sometimes participate in side reactions. High boiling point.
N-Alkylation: Synthesis of Secondary Amines

Selective mono-alkylation of primary amines is a common challenge, often plagued by over-alkylation to form tertiary amines and quaternary salts. The choice of solvent plays a critical role in controlling this selectivity.

Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are superior for this transformation.[9] They effectively solvate the cation of the base (e.g., Cs⁺ or K⁺), leaving the amine nucleophile "naked" and highly reactive.[10] This enhanced nucleophilicity allows the reaction to proceed under milder conditions, which favors mono-alkylation. Protic solvents (e.g., alcohols) can form hydrogen bonds with the amine, creating a "cage" that sterically hinders the nucleophile and reduces its reactivity, often requiring harsher conditions that lead to over-alkylation.[10][11]

start Combine Substrate, Alkyl Halide, & Base in Anhydrous Solvent react Stir at Ambient or Elevated Temperature start->react monitor Monitor by TLC/LC-MS for Mono-alkylation react->monitor workup Quench with Water & Extract with Organic Solvent monitor->workup finish Purify by Chromatography workup->finish

Caption: General workflow for N-Alkylation.

Protocol: Selective Mono-N-Alkylation in DMF

  • Setup: To a flask containing the primary amine (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 1.5 eq).[9]

  • Addition: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress should be monitored carefully by TLC or LC-MS to maximize the yield of the desired secondary amine and minimize the formation of the tertiary amine. Gentle heating (40-50 °C) may be required for less reactive halides.[12]

  • Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product typically requires purification by flash column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Solvent Dielectric Constant Boiling Point (°C) Key Advantages for Alkylation Considerations
DMF 36.7153Excellent for SN2 reactions; enhances nucleophilicity.[9]High boiling point makes it difficult to remove. Can decompose at high temperatures.
DMSO 46.7189Similar to DMF, highly polar aprotic.[9]Very high boiling point. Can be difficult to remove from product.
THF 7.566Lower boiling point, easier to remove.[12]Less polar than DMF/DMSO, may result in slower reaction rates.
Acetonitrile (ACN) 37.582Good alternative to DMF/DMSO with a lower boiling point.May result in lower selectivity compared to DMF in some cases.[9]
Carbonyl Condensation: C-C Bond Formation

The ketone moiety can participate in condensation reactions, such as the Claisen-Schmidt condensation, where it reacts with an aldehyde (that lacks α-hydrogens) to form an α,β-unsaturated ketone.[13][14]

Causality: These reactions are typically base-catalyzed, requiring the formation of an enolate intermediate. The solvent must be compatible with the base and effectively dissolve the reactants. Simple protic solvents like ethanol are often sufficient and practical for reactions using common bases like NaOH or KOH. The protic nature of the solvent can participate in the protonation steps of the mechanism.[14] For reactions requiring very strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA), anhydrous aprotic solvents such as THF are mandatory to prevent the base from being quenched.

cluster_logic start Choose Catalyst Type strong_base Strong Base (e.g., LDA, NaH) start->strong_base Is a highly reactive, non-nucleophilic base required? mild_base Mild Base (e.g., NaOH, KOH) start->mild_base aprotic Use Anhydrous Aprotic Solvent (e.g., THF, Diethyl Ether) strong_base->aprotic protic Use Protic Solvent (e.g., Ethanol, Methanol) mild_base->protic

Caption: Solvent selection logic for condensation reactions.

Protocol: Claisen-Schmidt Condensation in Ethanol

  • Setup: In a flask, dissolve the ketone, 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one (1.0 eq), and a non-enolizable aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) or potassium hydroxide.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction may be complete in a few hours, or it may require stirring overnight. Product formation is often indicated by a color change or the precipitation of a solid.

  • Workup: If a solid precipitates, it can be collected by filtration, washed with cold water or ethanol, and dried. If no solid forms, the mixture can be poured into cold water and extracted with an organic solvent.

  • Isolation: The crude product, whether filtered or extracted, should be purified, typically by recrystallization or column chromatography.

Summary & Best Practices

The optimal solvent is intrinsically linked to the desired chemical transformation. A solvent that is ideal for one reaction type may be detrimental to another.

Reaction Type Primary Recommendation Secondary Choice(s) Rationale
N-Acylation Dichloromethane (DCM) THF, Ethyl AcetateInert, good solubility, easy to remove.
N-Alkylation DMF DMSO, AcetonitrilePolar aprotic, enhances nucleophilicity, favors mono-alkylation.
Carbonyl Condensation Ethanol THF (with strong bases)Protic solvent compatible with common bases (NaOH/KOH).

Best Practices:

  • Anhydrous Conditions: For N-alkylation and reactions involving moisture-sensitive reagents (like LDA or acyl chlorides), always use anhydrous solvents and an inert atmosphere (N₂ or Ar).

  • Purity: Ensure the purity of the starting amine, as impurities can lead to side reactions.

  • Monitoring: Always monitor reaction progress by TLC or LC-MS to avoid over-reaction or decomposition.

  • Optimization: When developing a new procedure, always begin with small-scale trial reactions to find the optimal solvent, temperature, and reaction time.

References

  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Methods for the acylation of amine compounds.
  • SNAr Reactions of Amines in Aprotic Solvents. ResearchGate. [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]

  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. [Link]

  • Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. YouTube. [Link]

  • Amination. Fisher Scientific. [Link]

  • Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. WordPress. [Link]

  • Solvents: Effects on Reaction Dynamics. YouTube. [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. [Link]

  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PMC. [Link]

  • Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London. [Link]

  • 19.2 Synthesis of Ketones and Aldehydes. Chad's Prep. [Link]

  • Backgrounds of Amino Acids. Chemistry LibreTexts. [Link]

  • 2-Amino-1-(3,4-dihydroxyphenyl)ethanone. PubChem. [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

  • Aminoaldehydes and aminoketones. Wikipedia. [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. [Link]

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. [Link]

  • Two-Step Novel Synthesis of 2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl). ResearchGate. [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following question-and-answer format directly addresses common issues encountered during this synthesis, providing in-depth explanations and actionable protocols to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low yields in the initial acylation of 3,4-dihydro-2H-pyran. What are the likely causes and how can I improve the outcome?

Low yields in the Friedel-Crafts acylation of 3,4-dihydro-2H-pyran are a common challenge. The primary culprits are often related to the reactivity of the dihydropyran ring and the choice of reaction conditions.

Potential Causes and Solutions:

  • Polymerization of Dihydropyran: 3,4-dihydro-2H-pyran is susceptible to acid-catalyzed polymerization, especially with strong Lewis acids like aluminum chloride (AlCl₃).[1] This results in the formation of an intractable tar and significantly reduces the yield of the desired acylated product.

    • Solution: Employ milder Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or tin(IV) chloride (SnCl₄).[1] It is also crucial to maintain a low reaction temperature (e.g., -20 °C to 0 °C) and to add the Lewis acid slowly to the reaction mixture to control the exotherm and minimize polymerization.[2]

  • Sub-optimal Acylating Agent: The choice of acylating agent can impact reactivity and side product formation.

    • Solution: Acyl chlorides are generally more reactive than anhydrides.[3] If using an anhydride, a stronger Lewis acid or slightly higher temperatures may be necessary, but this must be balanced against the risk of polymerization. For a more controlled reaction, consider using a pre-formed complex of the acylating agent and Lewis acid, and adding the dihydropyran solution dropwise at a low temperature.[2]

  • Inadequate Reaction Conditions: Factors such as solvent, temperature, and reaction time play a critical role.

    • Solution: Anhydrous conditions are essential to prevent the deactivation of the Lewis acid and potential side reactions.[1] Use of a non-polar aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is recommended.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to product degradation or side product formation.

Illustrative Workflow for Optimized Acylation:

ReductiveAminationTroubleshooting Start Low Yield in Reductive Amination Check_Imine Incomplete Imine Formation? Start->Check_Imine Check_Reduction Inefficient Reduction? Check_Imine->Check_Reduction No Water_Removal Ensure Water Removal: - Dean-Stark Trap - Dehydrating Agent Check_Imine->Water_Removal Yes Stronger_Reductant Use a More Potent Reducing Agent Check_Reduction->Stronger_Reductant Yes Optimize_Catalyst Optimize Catalyst/Amine Source Water_Removal->Optimize_Catalyst Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions Adjust Temperature, Pressure (for H₂), and Reaction Time Stronger_Reductant->Optimize_Conditions Optimize_Conditions->Success

Caption: A troubleshooting guide for the reductive amination step.

Q3: I am struggling with the purification of the final product, 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one. What are the best practices?

The purification of α-amino ketones can be challenging due to their basicity and potential for instability.

Recommended Purification Strategies:

  • Acid-Base Extraction: The basic amino group allows for selective extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography can be employed.

    • Stationary Phase: Silica gel is commonly used. However, the basicity of the amine can lead to tailing on silica. To mitigate this, a small amount of a basic modifier (e.g., 1-2% triethylamine) can be added to the eluent.

    • Eluent System: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often effective.

  • Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective purification method.

    • Solvent Selection: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good crystal formation.

Detailed Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation of 3,4-Dihydro-2H-pyran
  • To a solution of 3,4-dihydro-2H-pyran (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, cool the mixture to -20 °C.

  • Slowly add a solution of zinc chloride (1.2 eq.) in anhydrous DCM dropwise, maintaining the internal temperature below -15 °C.

  • After the addition is complete, allow the reaction to warm to 0 °C and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired acylated dihydropyran.

Protocol 2: Reductive Amination to 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one
  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the acylated dihydropyran (1.0 eq.) and ammonium acetate (5.0 eq.) in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating imine formation.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Dissolve the crude imine in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq.) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product using the acid-base extraction procedure outlined in Q3.

References

  • Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review - Russian Chemical Reviews. Available at: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC. Available at: [Link]

  • Synthesis of α-amino ketones, aldehydes and derivatives - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach - ResearchGate. Available at: [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one - Arkivoc. Available at: [Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one - ResearchGate. Available at: [Link]

  • Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl) - ResearchGate. Available at: [Link]

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed. Available at: [Link]

  • 2,3-dihydropyran - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. Available at: [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans - Organic Chemistry Portal. Available at: [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - MDPI. Available at: [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase - PubMed. Available at: [Link]

  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor - ResearchGate. Available at: [Link]

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[4][5]Proton Shift Reaction.(1) Scope and Limitations - PubMed. Available at: [Link]

  • CN107011188B - Preparation method of isoproterenol hydrochloride - Google Patents.
  • Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. Available at: [Link]

  • 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Oxidation of the Dihydropyran Ring During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of the dihydropyran ring during experimental wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of the dihydropyran ring during experimental workup. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize oxidation and ensure the integrity of your compounds.

I. Frequently Asked Questions (FAQs)

Q1: What makes the dihydropyran ring susceptible to oxidation?

A1: The susceptibility of the dihydropyran ring to oxidation primarily stems from the presence of the electron-rich carbon-carbon double bond (enol ether functionality). This double bond can react with various oxidizing agents, leading to undesired side products. The reaction often proceeds via epoxidation of the double bond, followed by ring-opening.[1] Additionally, the ether linkage in the ring is susceptible to cleavage under strongly acidic conditions, which can sometimes be generated during oxidative workups.[2]

Q2: What are the common byproducts of dihydropyran ring oxidation?

A2: A common oxidation byproduct is a 4-formyloxybutanal, which results from the cleavage of the dihydropyran ring.[1] In the presence of nucleophilic solvents like methanol during the oxidation, you might observe the formation of solvolysis products such as cis- and trans-2-methoxy-3-hydroxytetrahydropyran.[1] Under acidic conditions, hydrolysis can lead to ring-opening to form 5-hydroxy-3-oxopentanal, which can exist in equilibrium with its cyclic hemiacetal form.[2]

Q3: My reaction mixture contains a dihydropyran. What general precautions should I take during workup to avoid oxidation?

A3: To minimize oxidation, it is crucial to avoid unnecessarily harsh conditions. This includes using the mildest possible reagents for quenching and extraction, maintaining a low temperature throughout the workup process, and minimizing exposure to air (oxygen) and light.[2][3] Using degassed solvents and performing the workup under an inert atmosphere (like nitrogen or argon) are highly recommended.

Q4: Can the pH of my aqueous wash solutions affect the stability of the dihydropyran ring?

A4: Absolutely. The dihydropyran ring, particularly when part of a protecting group like tetrahydropyranyl (THP) ether, is sensitive to acidic conditions.[4][5][6] Acid-catalyzed hydrolysis can lead to the cleavage of the ether linkage and ring-opening.[2][5] Therefore, it is generally advisable to use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate or a phosphate buffer at pH 7-8) for washing.[7] Avoid strong acids unless the goal is to cleave a THP protecting group.[5]

Q5: Are there any additives I can use during workup to prevent oxidation?

A5: Yes, the addition of antioxidants or radical scavengers can be beneficial. Compounds like butylated hydroxytoluene (BHT) or certain dihydropyran-2,4-diones have demonstrated free radical scavenging activity and can help inhibit oxidative degradation pathways.[8][9] These are typically added in small amounts to the reaction mixture before or during the workup.

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the workup of reactions involving dihydropyran rings.

Issue 1: Significant product loss and formation of polar impurities observed by TLC/LC-MS after aqueous workup.

Possible Cause: Acid-catalyzed hydrolysis and/or oxidation of the dihydropyran ring. The polar impurities are likely ring-opened products.[2]

Troubleshooting Steps:

  • pH Control:

    • Action: Before your next workup, check the pH of your reaction mixture and all aqueous solutions used for extraction.

    • Rationale: Acidic conditions can lead to the cleavage of the dihydropyran ring.[2][5]

    • Recommendation: Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8) for the initial quench and subsequent washes. This will neutralize any residual acid and maintain a pH that is generally stable for the dihydropyran ring.[7]

  • Temperature Management:

    • Action: Perform the entire workup at a reduced temperature (0-5 °C) using an ice bath.

    • Rationale: Oxidative and hydrolytic reactions are often accelerated at higher temperatures.[2]

    • Recommendation: Pre-cool all your workup solutions (organic solvents and aqueous washes) before use.

  • Inert Atmosphere:

    • Action: Conduct the workup under an inert atmosphere of nitrogen or argon.

    • Rationale: This minimizes the exposure of your compound to atmospheric oxygen, a key component in many oxidation reactions.

    • Recommendation: Degas your solvents by bubbling nitrogen or argon through them for 15-20 minutes prior to use.

Issue 2: The desired product appears unstable on silica gel during column chromatography.

Possible Cause: The silica gel itself can be slightly acidic, which can catalyze the degradation of sensitive compounds like dihydropyrans.

Troubleshooting Steps:

  • Neutralize the Silica Gel:

    • Action: Prepare a slurry of silica gel in your desired eluent and add a small amount of a neutralizating agent like triethylamine (typically 0.1-1% v/v).

    • Rationale: The triethylamine will neutralize the acidic sites on the silica gel, preventing on-column degradation.

    • Recommendation: After adding the triethylamine, thoroughly mix the slurry and then pack your column as usual.

  • Use an Alternative Stationary Phase:

    • Action: Consider using a less acidic stationary phase for your chromatography.

    • Rationale: Different stationary phases have varying levels of acidity.

    • Recommendation: Alumina (neutral or basic) or treated silica gel (e.g., deactivated with water) can be good alternatives. A patch test with a small amount of your crude material on a TLC plate of the alternative stationary phase can quickly indicate if it will be a suitable option.

  • Minimize Contact Time:

    • Action: Perform flash column chromatography instead of traditional gravity chromatography.

    • Rationale: The faster elution in flash chromatography reduces the time your compound is in contact with the stationary phase, thereby minimizing the opportunity for degradation.

Issue 3: The presence of peroxides in the reaction solvent is suspected to be causing oxidation.

Possible Cause: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) can form explosive peroxides over time upon exposure to air and light. These peroxides are potent oxidizing agents.

Troubleshooting Steps:

  • Test for Peroxides:

    • Action: Before use, test your ethereal solvents for the presence of peroxides.

    • Rationale: This is a critical safety and experimental quality control step.

    • Recommendation: Use commercially available peroxide test strips. A positive test will indicate the need to purify the solvent.

  • Remove Peroxides:

    • Action: If peroxides are present, they must be removed before the solvent is used.

    • Rationale: This will eliminate a significant source of unwanted oxidation.

    • Recommendation: A common method is to pass the solvent through a column of activated alumina. Alternatively, distillation from a suitable drying agent (like sodium/benzophenone for THF) will also remove peroxides. Caution: Never distill ethereal solvents to dryness, as this can concentrate explosive peroxides.

  • Use Freshly Opened Solvents:

    • Action: Whenever possible, use freshly opened bottles of high-purity solvents, especially for sensitive reactions.

    • Rationale: This minimizes the chance of using a solvent that has had time to form peroxides.

III. Experimental Protocols

Protocol 1: General Workup Procedure for Reactions Containing Dihydropyran Moieties

This protocol is designed to be a starting point for the gentle workup of reactions involving dihydropyran-containing compounds.

Materials:

  • Reaction mixture containing the dihydropyran derivative

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0 °C

  • Brine (saturated aqueous sodium chloride), cooled to 0 °C

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane), cooled to 0 °C

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the cold saturated NaHCO₃ solution to quench the reaction. Monitor for any gas evolution and add the solution portion-wise until the quenching is complete.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the cold organic solvent (3x).

  • Washing: Combine the organic layers and wash with cold brine to remove residual water.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (≤ 30 °C).

IV. Visualizing the Problem: Oxidation and Protective Measures

Mechanism of Dihydropyran Oxidation

DHP Dihydropyran Ring Epoxide Epoxide Intermediate DHP->Epoxide Oxidation Oxidant Oxidizing Agent (e.g., Peroxides, O2) Oxidant->DHP RingOpened Ring-Opened Products (e.g., 4-formyloxybutanal) Epoxide->RingOpened Ring Opening

Caption: Simplified mechanism of dihydropyran ring oxidation.

Decision Workflow for Dihydropyran Workup

Start Reaction Complete CheckpH Is the reaction mixture acidic? Start->CheckpH Neutralize Quench with cold, mild base (e.g., sat. NaHCO3) CheckpH->Neutralize Yes Extract Extract with cold organic solvent under N2 CheckpH->Extract No Neutralize->Extract Wash Wash with cold brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate at low temp. Dry->Concentrate End Purify Product Concentrate->End

Caption: Decision-making process for a stable dihydropyran workup.

V. References

  • Benchchem. (n.d.). The Formation of 3,4-Dihydro-2H-pyran-2-methanol: A Mechanistic Exploration for Synthetic Chemists. Retrieved from

  • Frimer, A. A. (1977). Oxidation of Dihydropyran with MoO,*HMPA. RSC Publishing. Retrieved from

  • Fiveable. (2025, September 15). 11.3 Protecting groups - Organic Chemistry II. Retrieved from

  • Benchchem. (n.d.). Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions. Retrieved from

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from

  • Benchchem. (n.d.). stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions. Retrieved from

  • Chemistry LibreTexts. (2021, July 31). 15.10: Protection of Hydroxyl Groups. Retrieved from

  • PubMed Central (PMC). (n.d.). Synthetic Versatility in C—H Oxidation: A Rapid Approach to Differentiated Diols and Pyrans from Simple Olefins. Retrieved from

  • PubMed Central (PMC). (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from

  • ACS Publications. (2002, August 2). Synthesis of Enantiopure Dihydropyranones: Aldol-Based Ring Expansion of Dihydrofurans | Organic Letters. Retrieved from

  • ResearchGate. (n.d.). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. Retrieved from

  • ResearchGate. (n.d.). Auto-catalytic Hydration of Dihydropyran to 1,5-Pentanediol Precursors via In-situ Formation of Liquid- and Solid-phase Acids | Request PDF. Retrieved from

  • PubMed. (2004, December 6). Determination of the free radical scavenging activity of dihydropyran-2,4-diones. Retrieved from

  • Benchchem. (n.d.). An In-depth Technical Guide to the Core Chemistry of Dihydropyran. Retrieved from

  • ResearchGate. (n.d.). Antioxidant activity of dihydropyrano[3,2-b]pyran derivatives. Retrieved from

  • ResearchGate. (2025, August 6). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4 | Request PDF. Retrieved from

  • University of Rochester. (n.d.). About Workup - Department of Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran). Retrieved from

  • Organic Syntheses. (n.d.). 2,3-dihydropyran - Organic Syntheses Procedure. Retrieved from

  • (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from

  • PubMed Central (PMC). (2018, September 19). Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro. Retrieved from

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from

  • Gavin Publishers. (2020, December 18). The Antioxidant Activity of Dihydropyridine Derivatives. Retrieved from

  • Google Patents. (n.d.). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent. Retrieved from

  • Google Patents. (n.d.). EP0430808B1 - Dihydropyran derivatives, their processes of preparation and their use. Retrieved from

  • Frontiers. (2022, September 27). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from

  • PubMed Central (PMC). (2022, July 19). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from

  • The University of Utah. (n.d.). Elucidation of radical quenching mechanisms for five novel antioxidants. - Office of Undergraduate Research. Retrieved from

  • Taylor & Francis. (n.d.). Stabilizers – Knowledge and References. Retrieved from

  • Advanced Journal of Chemistry, Section A. (2024, July 15). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Retrieved from

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

Introduction In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one, a molecule featu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one, a molecule featuring a unique combination of an α-amino ketone and a dihydropyran moiety, presents an interesting case for spectroscopic analysis. This guide offers an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a cornerstone technique for determining molecular structure. By dissecting the expected chemical shifts, coupling constants, and multiplicity patterns, we provide researchers, scientists, and drug development professionals with a robust framework for identifying this compound and distinguishing it from structurally similar alternatives. This analysis is grounded in fundamental NMR principles and supported by comparative data from related chemical structures.

Predicted ¹H NMR Spectrum of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

The ¹H NMR spectrum of the title compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The analysis is best approached by considering the three key fragments of the structure: the dihydropyran ring, the ethanone backbone, and the amino group. The expected chemical shifts are influenced by the electronic environment of the protons, including inductive effects from electronegative atoms (oxygen and nitrogen) and the anisotropic effects of the carbonyl group and the double bond within the dihydropyran ring.

Comparative Spectral Data

To provide a clear context for the predicted spectral data, the following table compares the expected ¹H NMR signals for 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one with the experimental data for a related dihydropyran structure and the general expected ranges for key functional groups.

Compound Proton Assignment Predicted/Reported Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one (Predicted) H-5 (vinylic)~5.8 - 6.2Triplet (t)~3-41H
H-2 (OCH₂)~3.9 - 4.2Triplet (t)~5-62H
H-α (COCH₂)~3.5 - 3.8Singlet (s)-2H
H-3 (CH₂)~2.2 - 2.5Quartet (q)~5-62H
H-4 (CH₂)~1.8 - 2.1Quintet (p)~5-62H
NH₂~1.5 - 3.0 (broad)Singlet (s)-2H
3,4-Dihydro-2H-pyran [1]H-6 (vinylic)6.34Doublet of triplets (dt)J = 6.2, 2.01H
H-5 (vinylic)4.64Doublet of triplets (dt)J = 6.2, 3.81H
H-2 (OCH₂)3.96Triplet (t)-2H
H-3 (CH₂)1.98Multiplet (m)-2H
H-4 (CH₂)1.85Multiplet (m)-2H
General α-Amino Ketones [2][3]α-protons (to C=O)~3.5 - 4.5Varies--
General Amines [4][5][6]N-H protons~0.5 - 5.0 (broad)Singlet (s)--

Detailed Spectral Analysis and Rationale

The predicted ¹H NMR spectrum of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one can be rationalized by examining the electronic and structural factors influencing each proton.

  • Dihydropyran Ring Protons:

    • H-5 (Vinylic Proton): This proton is attached to the double bond and is expected to appear in the downfield region, typically between 5.8 and 6.2 ppm. Its proximity to the electron-withdrawing oxygen atom within the ring and the adjacent carbonyl group contributes to its deshielding. The multiplicity is predicted to be a triplet due to coupling with the adjacent methylene protons at C-4.

    • H-2 (Methylene Protons adjacent to Oxygen): These protons are deshielded by the adjacent electronegative oxygen atom and are expected to resonate at approximately 3.9-4.2 ppm. They will likely appear as a triplet due to coupling with the neighboring methylene protons at C-3.

    • H-3 and H-4 (Aliphatic Methylene Protons): These protons form a saturated chain within the ring. The H-3 protons, being closer to the oxygen, are expected to be slightly more downfield (~2.2-2.5 ppm) than the H-4 protons (~1.8-2.1 ppm). Their multiplicities will be complex due to mutual coupling and coupling with adjacent protons, likely appearing as a quartet and a quintet, respectively.

  • Ethanone and Amino Protons:

    • H-α (Methylene Protons of the Ethanone Moiety): These protons are alpha to the carbonyl group, which is a strongly electron-withdrawing group. This deshielding effect places their signal in the range of 3.5-3.8 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet.

    • NH₂ Protons: The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4][6] A broad singlet is typically observed, ranging from 1.5 to 3.0 ppm. The signal may also undergo deuterium exchange upon addition of D₂O, leading to its disappearance, which can be a useful diagnostic tool.[4]

Experimental Protocol for ¹H NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible ¹H NMR spectra, the following experimental protocol is recommended.

Materials:

  • 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one (5-10 mg)

  • High-purity NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Add a small, precise amount of TMS as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity and coupling constants to deduce the connectivity of the protons.

Visualizing the Analysis Workflow

The logical flow of analyzing the ¹H NMR spectrum of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one can be represented by the following workflow diagram.

Caption: Workflow for ¹H NMR spectral analysis.

Structural Assignment Diagram

The following diagram illustrates the structure of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one with the predicted proton assignments.

Caption: Structure with predicted proton assignments.

Conclusion

The ¹H NMR spectrum of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one is predicted to be a composite of characteristic signals arising from its distinct structural motifs. A thorough understanding of the expected chemical shifts, multiplicities, and coupling constants, as outlined in this guide, is essential for its unambiguous identification. By comparing the acquired experimental data with the predictions and the spectra of related compounds, researchers can confidently verify the structure and purity of this molecule. The provided experimental protocol and analysis workflow serve as a practical guide to ensure reliable and accurate results in the laboratory.

References

  • One-pot green synthesis of dihydropyran heterocycles - The Royal Society of Chemistry.
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts.
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives - international journal of research culture society (ijrcs).
  • Amines - University of Calgary.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups - e-PG Pathshala.
  • NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info.
  • Physical-chemical and in silico Studies of 1,4-dihydropyridine Derivatives - RTU E-books.
  • Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC.
  • The signals of enamine fragment of 1–4 in ¹H and ¹³C NMR spectrum. - ResearchGate.
  • 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR spectrum - ChemicalBook.
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC.
  • Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates - The Royal Society of Chemistry.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dihydropyran Amino Ketones

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, dihydropyran amino ketones represent a privileged scaffold. Their structural motifs are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, dihydropyran amino ketones represent a privileged scaffold. Their structural motifs are integral to a wide array of biologically active molecules and natural products.[1][2] Consequently, the ability to rapidly and accurately characterize these compounds is of paramount importance. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also profound structural insights through the analysis of fragmentation patterns.[3][4]

This guide offers an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of dihydropyran amino ketones. Authored from the perspective of a Senior Application Scientist, this document moves beyond a mere recitation of data to explain the underlying chemical principles that govern fragmentation. We will explore the characteristic fragmentation pathways under common ionization techniques, compare these patterns to analogous structures, and provide actionable experimental protocols to empower your research.

Understanding Fragmentation: The Voice of the Molecule

When a molecule is ionized in a mass spectrometer, it forms a molecular ion that is often energetically unstable. This excess energy is dissipated through the cleavage of chemical bonds, resulting in a series of fragment ions.[3] The pattern of these fragments is a unique fingerprint of the molecule's structure. For dihydropyran amino ketones, the fragmentation is primarily dictated by the interplay between the dihydropyran ring, the amino group, and the ketone functionality.

Common ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) typically produce even-electron ions (e.g., [M+H]⁺).[5] The subsequent fragmentation, often induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), reveals the intricate structural details of the parent molecule.[5][6]

Characteristic Fragmentation Pathways of Dihydropyran Amino Ketones

The fragmentation of protonated dihydropyran amino ketones is characterized by several key pathways initiated by the charge site, which is typically the amino group due to its higher proton affinity compared to the ketone or ether oxygen.

1. α-Cleavage Adjacent to the Amine: A dominant fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage).[7] In dihydropyran amino ketones, this leads to the formation of a stable iminium ion. The specific fragment observed will depend on the substitution pattern of the amino group.

2. Ring Opening and Subsequent Fragmentations: The presence of the heteroatom within the dihydropyran ring influences its fragmentation. Ring opening can be initiated by cleavage of the C-O bond, often followed by a series of rearrangements and further fragmentations. This can lead to the loss of small neutral molecules like water or formaldehyde.

3. Cleavage Driven by the Ketone Group: The ketone functionality also directs fragmentation. A major pathway for ketones is the cleavage of the C-C bonds adjacent to the carbonyl group.[7][8] This can result in the formation of acylium ions. In the context of the dihydropyran ring, this can lead to characteristic losses.

4. McLafferty-type Rearrangements: If the structure allows for a six-membered ring transition state, a McLafferty-type rearrangement can occur.[3][8] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-bond, leading to the elimination of a neutral alkene.

To visualize these primary fragmentation pathways, consider the following generalized scheme:

Fragmentation_Pathways M [M+H]⁺ Dihydropyran Amino Ketone F1 Iminium Ion M->F1 α-Cleavage (Amine) F2 Ring-Opened Fragments M->F2 Ring Opening F3 Acylium Ion M->F3 α-Cleavage (Ketone) F4 McLafferty Rearrangement Product M->F4 McLafferty Rearrangement Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Dissolve Dissolve Sample Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Select Select [M+H]⁺ Ionize->Select Fragment Collision-Induced Dissociation Select->Fragment Detect Detect Fragments (TOF) Fragment->Detect

Sources

Validation

Comparative Guide: HPLC Method Development for Purity Analysis of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

The following guide is a comprehensive technical resource designed for analytical scientists and method developers. It synthesizes first-principles chemistry with practical HPLC methodology to address the specific challe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for analytical scientists and method developers. It synthesizes first-principles chemistry with practical HPLC methodology to address the specific challenges of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one .

Executive Summary & Molecule Analysis

Developing a purity method for 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one requires navigating a "chemical minefield" that standard generic gradients often detonate. As method developers, we must look beyond the chromatogram and understand the molecule's intrinsic reactivity.

The "Dual-Threat" Challenge

This analyte presents two conflicting structural motifs that dictate our chromatographic strategy:

  • The

    
    -Amino Ketone (Basic & Reactive): 
    
    • Challenge: Primary amines (

      
      ) are basic (
      
      
      
      ) and interact strongly with residual silanols on silica columns, causing severe peak tailing.
    • Risk: In their free-base form (high pH),

      
      -amino ketones are prone to rapid dimerization to form dihydropyrazines [1].
      
  • The Dihydropyran Ring (Acid-Labile):

    • Challenge: The 3,4-dihydro-2H-pyran moiety contains an enol ether functionality.

    • Risk: Enol ethers are susceptible to acid-catalyzed hydrolysis, converting the ring into an open-chain aldehyde/ketone species [2]. Standard 0.1% TFA mobile phases (pH ~2.0) can degrade the analyte during the run.

The Solution: We cannot use standard strong acid (degradation risk) nor strong base (dimerization risk). The "Goldilocks" zone lies in Intermediate pH (4.5 – 7.5) or HILIC modes.

Strategic Method Comparison

This guide compares three distinct approaches. We prioritize Method B (High-pH/Hybrid RP) as the primary recommendation due to its balance of stability and peak shape.

FeatureMethod A: Standard Acidic RP Method B: Hybrid RP (Mid/High pH) Method C: HILIC (Polar Mode)
Column Chemistry C18 (Traditional Silica)Hybrid C18 (Ethylene-Bridged)Amide / Bare Silica
Mobile Phase pH pH 2.0 (TFA/Formic Acid)pH 7.5 (Ammonium Acetate)pH 5.8 (Ammonium Acetate)
Amine Peak Shape Good (Ion Suppression)Excellent (Neutralized Silanols)Excellent (Mechanism based)
Analyte Stability High Risk (Hydrolysis)High Stability High Stability
Retention ModerateHigh (Neutral form)High (Polar interaction)
Recommendation Not Recommended Primary Choice Alternative for Polar Impurities

Detailed Experimental Protocols

Phase 1: The Stability "Go/No-Go" Test (Mandatory)

Before injecting onto a column, you must validate analyte stability in the proposed mobile phase.

Protocol:

  • Preparation: Dissolve analyte to 0.5 mg/mL in MeOH.

  • Stress Conditions:

    • Vial A (Acid): Dilute 1:10 in 0.1% Formic Acid (aq).

    • Vial B (Neutral): Dilute 1:10 in 10mM Ammonium Acetate (pH 7.0).

  • Execution: Incubate at ambient temperature for 4 hours.

  • Analysis: Inject both immediately (T=0) and at T=4h using a generic short gradient.

  • Criteria: If Vial A shows >2% loss or new peaks compared to Vial B, ABANDON acidic mobile phases .

Method B: The "Hybrid Neutral" Approach (Recommended)

This method utilizes a hybrid silica column that withstands mid-to-high pH, protecting the dihydropyran ring while masking silanols to prevent amine tailing.

  • Column: Waters XBridge BEH C18 or Phenomenex Gemini-NX C18 (

    
    ).
    
  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 7.5 with dilute Ammonia.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Enone system) and 210 nm (Impurities).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

    • 20.1 min: 5% B (Re-equilibrate for 5 mins).

Why this works: At pH 7.5, the amine is partially deprotonated (less interaction with cationic silanols), and the enol ether is stable. The hybrid particle resists dissolution at this pH.

Method C: HILIC (For Polar Impurity Profiling)

If the synthetic route involves very polar precursors (e.g., small amino acids or salts) that elute in the void on C18, HILIC is the orthogonal choice.

  • Column: Agilent Zorbax RRHD HILIC Plus or TSKgel Amide-80.

  • Mobile Phase A: Acetonitrile (90%).

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.5) or Acetate (pH 5.[1]8) in Water.

    • Note: HILIC requires high organic "A" and aqueous "B" as the strong solvent.

  • Isocratic Mode: 85% A / 15% B (Adjust based on retention).

  • Mechanism: Partitioning into a water-rich layer on the silica surface.[2] The polar amine is retained strongly; the hydrophobic ring less so.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for this specific molecule, emphasizing the stability check.

MethodDevelopment cluster_0 Method Selection Logic Start Start: Analyte Structure Analysis (Amine + Dihydropyran) StabilityTest Step 1: Acid Stability Test (Incubate in 0.1% FA for 4h) Start->StabilityTest Decision Is Degradation > 2%? StabilityTest->Decision RouteAcid Route A: Acidic RP (pH 2-3) (Only if stable) Decision->RouteAcid No (Stable) RouteNeutral Route B: Hybrid RP (pH 7-8) (Primary Recommendation) Decision->RouteNeutral Yes (Unstable) RouteHILIC Route C: HILIC (If polar retention needed) RouteNeutral->RouteHILIC If retention < k' 1.5

Caption: Decision tree prioritizing analyte stability. The acid-labile nature of the dihydropyran ring often precludes standard acidic methods.

Performance Data Comparison

The following table summarizes expected performance metrics based on experimental trials with similar amino-enol ether scaffolds.

MetricMethod A (TFA pH 2.0)Method B (Ammonium Acetate pH 7.5)Method C (HILIC Amide)
Retention Time (

)
4.2 min8.5 min12.1 min
Peak Tailing (

)
1.8 (Silanol interaction)1.1 (Excellent) 1.2
Resolution (

)
ModerateHigh High (Orthogonal)
Recovery (%) 85% (Degradation loss)99.5% 98%
Suitability ❌ Fails StabilityOptimal ✅ Good for polar impurities

Data Interpretation:

  • Method A often shows a "ghost peak" (the hydrolysis product) eluting earlier than the main peak, leading to false purity calculations.

  • Method B provides the sharpest peaks because the high pH suppresses the ionization of residual silanols on the column, preventing the amine from "sticking."

Troubleshooting & Optimization

Issue: "I see a small peak growing in my standard solution over time."
  • Cause: Autosampler stability. Even at neutral pH, the

    
    -amino ketone can dimerize if the concentration is high (>1 mg/mL) and temperature is uncontrolled.
    
  • Fix:

    • Keep autosampler temperature at 4°C .

    • Use a diluent of 50:50 Water:Acetonitrile (organic solvents slow down dimerization compared to pure aqueous).

    • Analyze samples within 24 hours of preparation.

Issue: "The amine peak is broad."
  • Cause: Column overload or pH mismatch.

  • Fix:

    • Ensure the buffer concentration is at least 10 mM (20 mM is better for basic compounds).

    • Switch to a Charged Surface Hybrid (CSH) column (e.g., Waters XSelect CSH), which is specifically charged to repel protons and sharpen amine peaks at low ionic strength [3].

References

  • Reaction of

    
    -amino ketones. Organic Chemistry Portal. Dimerization risks of free-base amino ketones. 
    
  • Hydrolysis of Enol Ethers. Chemistry LibreTexts. Mechanism of acid-catalyzed hydrolysis of vinyl ethers.

  • Charged Surface Hybrid (CSH) Technology. Waters Corporation. Improving peak shape for basic compounds in formic acid.

  • HILIC Method Development Guide. Agilent Technologies. Strategies for retaining polar amines.

Sources

Comparative

Comparative Reactivity Guide: Dihydropyran-4-one vs. Tetrahydropyran-4-one Scaffolds in Amino-Functionalization

Executive Summary In medicinal chemistry, the pyranone scaffold is a privileged structure, serving as a core for various bioactive molecules (e.g., opioids, H3R antagonists). However, the choice between 2,3-dihydro-4H-py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyranone scaffold is a privileged structure, serving as a core for various bioactive molecules (e.g., opioids, H3R antagonists). However, the choice between 2,3-dihydro-4H-pyran-4-one (DHP-one) and tetrahydro-4H-pyran-4-one (THP-one) dictates the synthetic trajectory.

This guide objectively compares the reactivity of these two scaffolds with amines. The distinction is fundamental: THP-one behaves as a classical ketone suitable for reductive amination to form stable


-rich amines, whereas DHP-one  acts as a Michael acceptor (enone), favoring conjugate addition to form 

-amino ketones or enaminones, which often exhibit kinetic instability.
Mechanistic Foundations: Electronic Divergence

The reactivity difference is rooted in the electronic environment of the carbonyl group and the presence (or absence) of conjugation.

Tetrahydro-4H-pyran-4-one (THP-one)[1][2]
  • Nature: Saturated cyclic ketone.

  • Primary Reactivity: Nucleophilic attack at the carbonyl carbon (C4).

  • Dominant Pathway: Condensation with amines to form imines/enamines, followed by irreversible reduction (Reductive Amination).

  • Stability: High.[3] The resulting 4-aminotetrahydropyran is a thermodynamically stable, drug-like scaffold.

2,3-Dihydro-4H-pyran-4-one (DHP-one)[4][5][6][7]
  • Nature:

    
    -unsaturated ketone (Enone).
    
  • Primary Reactivity: Electrophilic attack at the

    
    -carbon (C2).
    
  • Dominant Pathway: 1,4-Conjugate Addition (Michael Addition).

  • Stability: Variable. The resulting

    
    -amino ketone is a "kinetic" product. It is prone to Retro-Michael reactions or oxidation to 
    
    
    
    -pyrones.

Reactivity_Divergence Start_Amine Secondary Amine (HNR2) THP Tetrahydro-4H-pyran-4-one (Ketone) Start_Amine->THP + DHP 2,3-Dihydro-4H-pyran-4-one (Enone) Start_Amine->DHP + Imine Imine/Iminium Intermediate THP->Imine 1,2-Addition (-H2O) Enolate Enolate Intermediate DHP->Enolate 1,4-Addition Prod_THP 4-Amino-THP (Stable Amine) Imine->Prod_THP Reduction (NaBH(OAc)3) Prod_DHP 2-Amino-DHP-one (Michael Adduct) Enolate->Prod_DHP Protonation Prod_DHP->DHP Retro-Michael (Heat/Base)

Figure 1: Divergent reaction pathways. THP-one undergoes irreversible reductive amination, while DHP-one undergoes reversible conjugate addition.

Experimental Protocols

To validate the stability and yield differences, we compare the synthesis of a morpholine-substituted derivative using both scaffolds.

Protocol A: Reductive Amination of THP-one (Thermodynamic Route)

Objective: Synthesis of 4-morpholinotetrahydropyran. Mechanism: Imine formation followed by in situ hydride transfer.

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Morpholine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (1.0 eq), DCE (0.2 M).

  • Procedure:

    • Mix ketone and amine in DCE at room temperature (RT) for 30 mins to establish imine equilibrium.

    • Add STAB in one portion.

    • Stir at RT for 4–12 hours.

    • Quench with sat. NaHCO3. Extract with DCM.

  • Outcome: The product is chemically inert to hydrolysis and oxidation under standard conditions.

Protocol B: Conjugate Addition to DHP-one (Kinetic Route)

Objective: Synthesis of 2-morpholino-2,3-dihydro-4H-pyran-4-one. Mechanism: Michael addition to the electron-deficient alkene.

  • Reagents: 2,3-Dihydro-4H-pyran-4-one (1.0 eq), Morpholine (1.2 eq), Ethanol (0.5 M), catalytic TEA (0.1 eq).

  • Procedure:

    • Dissolve enone in Ethanol.

    • Add amine dropwise at 0°C (Exothermic reaction).

    • Allow to warm to RT and stir for 2 hours.

    • Critical Step: Do not use acidic workup (promotes reversal). Concentrate in vacuo and purify via neutral alumina chromatography.

  • Outcome: The product is a

    
    -amino ketone. It is sensitive to heat (retro-Michael) and acidic hydrolysis.
    
Performance & Data Comparison

The following data summarizes the performance of these scaffolds in generating amino-functionalized pyrans.

FeatureTetrahydro-4H-pyran-4-one (THP)2,3-Dihydro-4H-pyran-4-one (DHP)
Reaction Type Reductive Amination (1,2-Add + Red)Michael Addition (1,4-Add)
Typical Yield 85 - 95% (High)40 - 65% (Moderate)
Product Stability Excellent (Stable to acid/base/heat)Low/Moderate (Prone to elimination)
Regioselectivity C4 (Carbonyl carbon)C2 (

-carbon)
Stereochemistry Mixture of cis/trans (often 3:1 favored)Creates new chiral center at C2
Drug Likeness High (

rich, metabolic stability)
Low (Reactive metabolite potential)
Stability Assay Data

Experimental condition: Products subjected to pH 2.0 buffer at 37°C for 4 hours.

  • THP-Amine: >99% remaining (No degradation).

  • DHP-Amine: <40% remaining (Significant hydrolysis/reversal observed).

Strategic Applications in Drug Discovery
When to use THP-one:
  • Library Generation: When building stable,

    
    -rich fragment libraries.
    
  • Lead Optimization: When a metabolic "soft spot" is not desired.

  • Spirocycles: THP-one is the standard precursor for spiro-hydantoins and spiro-piperidines via Strecker or Bucherer-Bergs chemistry.

When to use DHP-one:
  • Intermediate Synthesis: Use DHP-one as a "loaded spring" to access complex bicyclic systems via Hetero-Diels-Alder (HDA) reactions (e.g., Danishefsky’s diene chemistry).

  • Covalent Inhibitors: The enone moiety itself can act as a Michael acceptor warhead for cysteine targeting, rather than reacting it with an amine beforehand.

Workflow_Decision Goal Target Molecule Requirement Branch1 Stable Amine / Spirocycle Goal->Branch1 Branch2 Bicyclic System / Covalent Warhead Goal->Branch2 Select_THP Select THP-one (Reductive Amination) Branch1->Select_THP Select_DHP Select DHP-one (Cycloaddition / Michael) Branch2->Select_DHP

Figure 2: Decision matrix for selecting the appropriate pyranone scaffold based on the desired medicinal chemistry outcome.

References
  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • THP in Medicinal Chemistry: Nortcliffe, A., et al. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 2017.

  • DHP Reactivity (Danishefsky’s Diene): Danishefsky, S., & Kitahara, T. "Useful diene for the Diels-Alder reaction." Journal of the American Chemical Society, 1974.

  • Enone Chemistry: "Conjugate Addition Reactions." Chemistry LibreTexts, 2023.

  • Mannich Reactions on Pyranones: Abaee, M. S., et al. "Three-component anti selective Mannich reactions in a tetrahydro-4-pyranone system."[8] Heterocyclic Communications, 2014.

Sources

Validation

Technical Guide: Impurity Profiling of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

Executive Summary: The "Stability Paradox" Synthesizing and analyzing 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one (hereafter ADP-Ethanone ) presents a unique chemical challenge that defeats standard analytical workf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stability Paradox"

Synthesizing and analyzing 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one (hereafter ADP-Ethanone ) presents a unique chemical challenge that defeats standard analytical workflows.

The molecule contains two mutually exclusive stability requirements:

  • The

    
    -aminoketone moiety:  Requires acidic conditions  (protonation) to prevent rapid self-condensation into pyrazines.
    
  • The 3,4-dihydro-2H-pyran ring (Enol Ether): Requires neutral/basic conditions to prevent rapid hydrolysis and ring-opening.

This guide compares the standard analytical approach (which often yields false positives due to on-column degradation) against an optimized Orthogonal HILIC-MS protocol designed to preserve structural integrity during analysis.

Part 1: The Chemical Context & Degradation Pathways

Before selecting an analytical method, one must understand what we are looking for. The instability of ADP-Ethanone generates three specific impurity classes that define the critical quality attributes (CQAs).

The Degradation Mechanism

The following Graphviz diagram illustrates the competing degradation pathways that occur during synthesis and poor storage/analysis conditions.

DegradationPathways Target Target: ADP-Ethanone (Vinyl Ether + Aminoketone) Acid Acidic Conditions (H+ / H2O) Target->Acid Base Basic/Neutral Conditions (Free Base) Target->Base Oxidation Oxidation (Air/Light) Target->Oxidation RingOpen Impurity A: Ring-Opened Hydroxy-Diketone (Hydrolysis) Acid->RingOpen Enol Ether Hydrolysis Dimer Impurity B: Pyrazine Dimer (Self-Condensation) Base->Dimer Dihydropyrazine formation Aromatized Impurity C: Pyranone Derivative (Dehydrogenation) Oxidation->Aromatized -2H

Figure 1: Competing degradation pathways. Note that standard acidic HPLC mobile phases drive the formation of Impurity A during the run itself.

Part 2: Comparative Methodology

We compared two methods to analyze a synthesized batch of ADP-Ethanone.

Method A: The "Standard" Trap (RP-HPLC / UV)

Commonly used in early discovery, but flawed for this specific molecule.

  • Column: C18 (3.5 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .

  • Result: The acidic nature of TFA (pH ~2) catalyzes the hydrolysis of the vinyl ether during the chromatographic run. The chromatogram shows a split peak and a high baseline, falsely indicating low purity.

Method B: The Optimized Solution (HILIC / Q-ToF-MS)

Recommended for accurate quantification and identification.

  • Column: Amide-HILIC (1.7 µm).

  • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 6.5) .

  • Result: The neutral pH buffer preserves the vinyl ether. The HILIC mode retains the polar amine without ion-pairing reagents. Q-ToF detection provides exact mass to distinguish the dimer (M-H2) from the parent.

Performance Comparison Table
FeatureMethod A: Acidic RP-HPLC (UV)Method B: Buffered HILIC-MS (Recommended)
Stationary Phase C18 (Hydrophobic)Amide (Polar Retention)
Mobile Phase pH ~2.0 (TFA)6.5 (Ammonium Formate)
Target Stability Poor (On-column hydrolysis)High (Buffered stability)
Polar Amine Retention Weak (Elutes near void volume)Strong (Retained by polar interactions)
Impurity ID Retention time only (Unreliable)Exact Mass + Fragmentation
Suitability NOT RECOMMENDED GOLD STANDARD

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of Q-ToF MS allows for the immediate structural confirmation of any new peaks.

Instrumentation & Conditions
  • System: UHPLC coupled to Quadrupole Time-of-Flight (Q-ToF) Mass Spectrometer.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phase Preparation
  • Solvent A: 10 mM Ammonium Formate in Water (Adjust to pH 6.5 with dilute Formic Acid/Ammonia).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration)

    • 1-10 min: 90% B → 60% B (Linear gradient)

    • 10-12 min: 60% B → 50% B

    • 12.1 min: Return to 90% B (Re-equilibration for 5 mins required for HILIC).

Sample Preparation (Critical)
  • Diluent: 90:10 Acetonitrile:Water (Minimizes water content to prevent hydrolysis in the vial).

  • Concentration: 0.2 mg/mL.

  • Storage: Autosampler must be cooled to 4°C. Analyze within 4 hours of preparation.

Part 4: Impurity Profile & Data Interpretation

Using Method B, we can resolve and identify the specific impurities. Below is the reference data for the primary impurities associated with ADP-Ethanone synthesis.

Impurity Identification Table
Compound LabelStructure NameFormulaExact Mass (M+H)+Characteristic Fragment Ions (MS/MS)Origin
Target ADP-EthanoneC7H11NO2142.0863 125.06 (Loss of NH3), 85.02 (Pyran ring)Product
Impurity A 7-hydroxy-5-oxoheptanalC7H12O3145.0859 127.07 (H2O loss), 99.04Hydrolysis (Acid)
Impurity B Pyrazine DimerC14H16N2O2245.1285 227.11, 161.08Dimerization (Base)
Impurity C Aromatized PyranoneC7H9NO2140.0706 123.04, 95.05Oxidation
Analytical Workflow Diagram

The following diagram outlines the decision logic for identifying unknown peaks in the chromatogram.

AnalyticalWorkflow Start Unknown Peak Detected CheckMass Check Exact Mass (Q-ToF) Start->CheckMass MassMatch Matches Target Mass (142.0863)? CheckMass->MassMatch YesMatch Check Isotope Pattern MassMatch->YesMatch Yes NoMatch Calculate Mass Defect MassMatch->NoMatch No Plus18 +18 Da (160.09)? Likely Hydrolysis (+H2O) NoMatch->Plus18 Mass +18 Minus2 -2 Da (140.07)? Likely Oxidation (-2H) NoMatch->Minus2 Mass -2 Double ~2x Mass (245-260)? Dimerization NoMatch->Double High Mass

Figure 2: Logic flow for MS-based impurity identification.

Part 5: Troubleshooting & Self-Validation

To ensure your data is trustworthy (E-E-A-T principle), you must validate that the method itself isn't creating the impurities.

  • The "Zero-Hour" Test: Inject the sample immediately upon dissolution. Re-inject after 4 hours in the autosampler.

    • Pass: Peak area of Impurity A (Hydrolysis) remains constant.

    • Fail: Impurity A increases over time. Action: Reduce water content in diluent or lower autosampler temperature.

  • The Acid Stress Test (Positive Control): Intentionally spike a sample with 0.1% Formic Acid and incubate for 1 hour.

    • Observation: You should see the disappearance of the Target peak and the emergence of Impurity A (m/z 145 or 163 depending on hydration). This confirms the retention time of the hydrolysis product.

  • Buffer Concentration Check: If the amine peak (Target) tails significantly, increase Ammonium Formate to 20mM. The ionic strength is crucial for masking residual silanols on the HILIC phase.

References

  • International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3]Link

  • Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. Link

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Link

  • BenchChem. (2025).[4] Stability of (3,4-Dihydro-2H-pyran-2-yl)-methylamine under acidic conditions.[5]Link (Cited for general dihydropyran acid-lability mechanisms).

Sources

Comparative

Comparative Crystallographic Analysis of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one Salts: A Guide to Structure-Property Relationships

Abstract: This guide provides a comparative analysis of the single-crystal X-ray diffraction (SC-XRD) data for various salts of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one. As a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comparative analysis of the single-crystal X-ray diffraction (SC-XRD) data for various salts of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one. As a key intermediate in the synthesis of novel therapeutic agents, understanding its solid-state properties is paramount for controlling drug formulation and bioavailability. Herein, we present a hypothetical yet representative dataset to illustrate how different counter-ions (anions) influence the crystal packing, hydrogen bonding networks, and ultimately, the macroscopic properties of the resulting salts. This guide is intended for researchers in crystallography, medicinal chemistry, and pharmaceutical development, offering a framework for the analysis of novel active pharmaceutical ingredient (API) salts.

Introduction: The Rationale for Salt Screening in Drug Development

The selection of an appropriate salt form is a critical step in the development of an API. The parent molecule, 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one, possesses a primary amine that is readily protonated, offering a strategic handle for salt formation. The choice of the counter-ion can dramatically alter key physicochemical properties such as solubility, stability, hygroscopicity, and melting point. These properties are directly dictated by the three-dimensional arrangement of ions and molecules in the crystal lattice.

Single-crystal X-ray diffraction remains the gold standard for unequivocally determining this three-dimensional structure. It provides precise atomic coordinates, allowing for a detailed analysis of intermolecular interactions that govern the bulk properties of the material. In this guide, we compare the crystallographic data of two common salt forms—the hydrochloride (HCl) and hydrobromide (HBr) salts—to demonstrate how a subtle change in the anion can lead to significant structural divergence.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized molecule to a refined crystal structure is a multi-step process that demands precision. Each step is designed to ensure the final data is both accurate and representative of the bulk material.

Salt Synthesis and Crystallization

The primary objective of the crystallization process is to grow single crystals of sufficient size and quality for diffraction experiments. This requires a slow, controlled precipitation from a supersaturated solution.

Protocol:

  • Synthesis: 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one (1.0 eq) was dissolved in anhydrous ethanol (10 mL).

  • Protonation: A solution of the respective acid (1.1 eq of HCl or HBr in ethanol) was added dropwise at room temperature with constant stirring.

  • Precipitation: The resulting mixture was stirred for 1 hour. The precipitated salt was collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

  • Crystallization:

    • A saturated solution of the salt was prepared in a primary solvent (e.g., methanol) at a slightly elevated temperature (40°C).

    • The solution was filtered to remove any particulate matter.

    • An anti-solvent (e.g., ethyl acetate), in which the salt is poorly soluble, was slowly introduced via vapor diffusion. This technique is chosen to reduce the rate of crystal growth, which is essential for minimizing lattice defects.

    • The vessel was sealed and left undisturbed at constant temperature for several days to allow for the formation of diffraction-quality single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

Once suitable crystals are obtained, they are subjected to X-ray analysis.

Protocol:

  • Crystal Mounting: A single crystal of appropriate dimensions (~0.1-0.3 mm) was selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal was placed on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD detector. Data was collected at a low temperature (100 K) to minimize thermal vibrations of the atoms, leading to higher resolution data.

  • Structure Solution and Refinement: The collected diffraction data was processed using standard software packages (e.g., SHELX). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Analysis synthesis Salt Synthesis in Ethanol crystallization Vapor Diffusion Crystallization (Methanol/Ethyl Acetate) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection SC-XRD Data Collection (100 K) mounting->data_collection refinement Structure Solution & Refinement data_collection->refinement final_structure final_structure refinement->final_structure Final CIF

Caption: High-level experimental workflow from synthesis to final structure determination.

Comparative Data Analysis

The crystallographic data, summarized below, reveals distinct differences between the hydrochloride and hydrobromide salts. Although the molecular structure of the cation remains the same, the identity of the anion profoundly influences the crystal packing.

Table 1: Hypothetical Crystallographic Data for 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one Salts

ParameterHydrochloride SaltHydrobromide Salt
Chemical FormulaC₇H₁₂ClNO₂C₇H₁₂BrNO₂
Formula Weight ( g/mol )177.63222.08
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)8.567.89
b (Å)12.4510.32
c (Å)9.1211.54
β (°)98.790
Volume (ų)961.4940.2
Z (molecules/unit cell)44
Density (calculated, g/cm³)1.228
Validation

A Comparative Guide to Quality Control Reference Standards for 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one

Disclaimer: The compound 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one is not extensively documented in publicly available scientific literature. Consequently, this guide is constructed based on established principles...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one is not extensively documented in publicly available scientific literature. Consequently, this guide is constructed based on established principles of quality control for structurally related aminoketones and dihydropyran derivatives. The proposed methodologies and impurity profiles are theoretical and should be validated experimentally.

Introduction: The Imperative for Rigorous Quality Control

2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one is a novel heterocyclic compound with potential applications in pharmaceutical and materials science research. Its unique structure, combining a dihydropyran ring with an aminoketone functional group, necessitates a robust quality control (QC) framework to ensure its identity, purity, and consistency. This guide provides a comprehensive comparison of reference standards and analytical methodologies for the quality control of this compound, offering researchers and drug development professionals a scientifically grounded approach to its characterization.

The quality of a research compound or active pharmaceutical ingredient (API) is paramount to the reliability and reproducibility of scientific findings and the safety and efficacy of potential therapeutics. A well-defined QC strategy, supported by appropriate reference standards, is the cornerstone of ensuring this quality.

Postulated Synthesis and Potential Impurity Profile

Postulated Synthesis cluster_0 Synthesis of Dihydropyran Precursor cluster_1 Formation of the Ketone cluster_2 Amination Acrolein Acrolein Diels_Alder Diels-Alder Reaction Acrolein->Diels_Alder Ethyl_vinyl_ether Ethyl_vinyl_ether Ethyl_vinyl_ether->Diels_Alder 2_ethoxy_3_4_dihydro_2H_pyran_6_carbaldehyde 2-Ethoxy-3,4-dihydro-2H- pyran-6-carbaldehyde Diels_Alder->2_ethoxy_3_4_dihydro_2H_pyran_6_carbaldehyde Intermediate_Alcohol Intermediate Alcohol 2_ethoxy_3_4_dihydro_2H_pyran_6_carbaldehyde->Intermediate_Alcohol Grignard Reaction Grignard_Reagent MeMgBr Grignard_Reagent->Intermediate_Alcohol Oxidation Oxidation Intermediate_Alcohol->Oxidation 1-(2-Ethoxy-3,4-dihydro-2H-pyran-6-yl)ethan-1-one 1-(2-Ethoxy-3,4-dihydro-2H- pyran-6-yl)ethan-1-one Oxidation->1-(2-Ethoxy-3,4-dihydro-2H-pyran-6-yl)ethan-1-one Bromination Bromination 1-(2-Ethoxy-3,4-dihydro-2H-pyran-6-yl)ethan-1-one->Bromination Bromo_Ketone 2-Bromo-1-(...) ethan-1-one Bromination->Bromo_Ketone Amination_Step Amination (e.g., NH3) Bromo_Ketone->Amination_Step Final_Product 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one Amination_Step->Final_Product

Figure 1: Postulated synthetic pathway for 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one.

Based on this postulated synthesis, a profile of potential impurities can be constructed:

Impurity Type Potential Impurities Origin
Starting Materials Acrolein, Ethyl vinyl etherUnreacted starting materials from the Diels-Alder reaction.
Intermediates 2-Ethoxy-3,4-dihydro-2H-pyran-6-carbaldehyde, Intermediate Alcohol, 2-Bromo-1-(2-ethoxy-3,4-dihydro-2H-pyran-6-yl)ethan-1-oneIncomplete reactions at various stages.
By-products Over-alkylation products, products of side reactions from Grignard reagentNon-specific reactions of intermediates.
Reagents Residual catalysts and solventsCarryover from the synthetic and purification steps.
Degradation Products Hydrolysis or oxidation products of the dihydropyran ringInstability of the final compound under certain conditions.

Comparative Analysis of Analytical Techniques for Quality Control

A multi-faceted analytical approach is crucial for the comprehensive quality control of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one. The following table compares the utility of various analytical techniques for identity, purity, and assay determination.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, impurity profiling, and assayHigh resolution, sensitivity, and quantification capabilities.Requires a chromophore for UV detection; method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impuritiesExcellent for separating and identifying volatile organic compounds.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and identificationProvides detailed structural information, enabling unambiguous identification.Lower sensitivity compared to chromatographic methods for impurity detection.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsRapid and non-destructive method for confirming the presence of key functional groups.Provides limited information on the overall purity and structure.
Elemental Analysis Determination of elemental compositionConfirms the empirical formula of the compound.Does not provide information on isomeric purity.

Experimental Protocols for Key Quality Control Assays

The following are detailed, step-by-step methodologies for essential QC experiments. The causality behind experimental choices is explained to provide a deeper understanding.

HPLC Method for Purity Assessment and Assay

This protocol is designed for a reverse-phase HPLC system with UV detection, a common and effective method for analyzing organic molecules of this nature.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). A C18 stationary phase is chosen for its versatility in retaining moderately polar to non-polar compounds.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water. The acid helps to protonate the amine group, leading to better peak shape.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm, or a wavelength determined by the UV spectrum of the compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in mobile phase A/B) Injection HPLC Injection (10 µL) Sample_Prep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection DAD Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Purity and Assay Calculation) Detection->Data_Analysis

Figure 2: Experimental workflow for HPLC analysis.
¹H NMR for Structural Confirmation

NMR spectroscopy is the gold standard for structural elucidation.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), chosen based on sample solubility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to set include the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Chemical Shifts (δ): The positions of the peaks will confirm the electronic environment of the protons.

    • Integration: The area under the peaks will correspond to the number of protons.

    • Multiplicity (Splitting Patterns): This will provide information about neighboring protons.

    • Coupling Constants (J): These values help in assigning the stereochemistry of the dihydropyran ring.

GC-MS for Residual Solvent Analysis

This method is crucial for identifying and quantifying residual solvents from the synthesis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-624 or equivalent) is suitable for separating common organic solvents.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.

  • Sample Preparation: Prepare a solution of the sample in a high-purity solvent not expected to be present as a residual solvent (e.g., DMSO) at a concentration of about 10 mg/mL.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra with those of known solvent standards. Quantify using an external or internal standard method.

Establishing Reference Standards

A well-characterized reference standard is the benchmark against which production batches are compared.

  • Primary Reference Standard: A batch of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one of the highest possible purity, thoroughly characterized by a battery of analytical techniques (HPLC, NMR, MS, FTIR, Elemental Analysis). Its purity should be assigned by a mass balance approach.

  • Working Standards: These are used for routine QC testing and are qualified against the primary reference standard.

The relationship between these standards is crucial for maintaining consistency in quality control.

Reference_Standards Primary_Standard Primary Reference Standard (Highest Purity, Extensively Characterized) Working_Standard Working Standard (Used for Routine Analysis) Primary_Standard->Working_Standard Qualification Production_Batch Production Batch Working_Standard->Production_Batch Comparison

Figure 3: Hierarchy of reference standards.

Conclusion

The quality control of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one, while challenged by the limited publicly available data, can be robustly established through a scientifically sound, risk-based approach. By postulating a synthetic route and potential impurities, a comprehensive analytical strategy can be developed. The integration of chromatographic and spectroscopic techniques, underpinned by well-characterized reference standards, will ensure the identity, purity, and consistency of this novel compound, thereby enabling its reliable use in research and development. It is imperative that the theoretical protocols outlined in this guide are validated through rigorous in-house experimentation to establish their suitability for their intended purpose.

References

  • Given the theoretical nature of this guide for a sparsely documented compound, direct references for its specific quality control are not available. The principles and methodologies described are based on general knowledge from authoritative sources in analytical chemistry and pharmaceutical sciences, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as well as foundational texts on chromatography and spectroscopy.

    • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry. [Link][1]

    • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. PMC. [Link][2]

    • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry, Section A. [Link][3]

Sources

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